molecular formula C19H31N7O5 B565647 4-Despiperidinyl-4-hydroxy Dipyridamole CAS No. 68006-07-5

4-Despiperidinyl-4-hydroxy Dipyridamole

Cat. No.: B565647
CAS No.: 68006-07-5
M. Wt: 437.501
InChI Key: HRCDJNOCBFGVQY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Despiperidinyl-4-hydroxy Dipyridamole involves several steps, starting from dipyridamole. The key steps include:

Chemical Reactions Analysis

4-Despiperidinyl-4-hydroxy Dipyridamole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Despiperidinyl-4-hydroxy Dipyridamole is similar to that of dipyridamole. It likely inhibits phosphodiesterase enzymes, preventing the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to increased levels of these cyclic nucleotides, which in turn inhibit platelet aggregation and promote vasodilation .

Comparison with Similar Compounds

4-Despiperidinyl-4-hydroxy Dipyridamole can be compared to other derivatives of dipyridamole, such as:

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,6-bis[bis(2-hydroxyethyl)amino]-4-piperidin-1-yl-7H-pyrimido[5,4-d]pyrimidin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N7O5/c27-10-6-25(7-11-28)18-21-15-14(16(22-18)24-4-2-1-3-5-24)20-19(23-17(15)31)26(8-12-29)9-13-30/h27-30H,1-13H2,(H,20,23,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCDJNOCBFGVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(NC3=O)N(CCO)CCO)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747572
Record name 2,6-Bis[bis(2-hydroxyethyl)amino]-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68006-07-5
Record name 2,6-Bis[bis(2-hydroxyethyl)amino]-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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